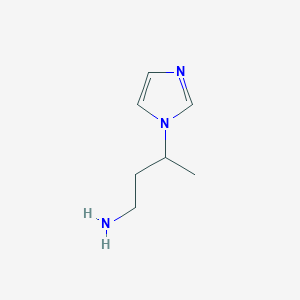

3-(1H-Imidazol-1-yl)butan-1-amine

Overview

Description

3-(1H-Imidazol-1-yl)butan-1-amine is a chemical compound with the molecular formula C7H13N3 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives .

Synthesis Analysis

Imidazole derivatives, including this compound, can be synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of a butan-1-amine chain with an imidazole ring attached to the third carbon .Chemical Reactions Analysis

Imidazole derivatives, including this compound, have been found to exhibit a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring.Scientific Research Applications

Synthesis and Structural Studies

- The synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including butan-1-amine, have been explored. These compounds have shown potential in forming stable complexes with metals like Cu(II), which could be relevant in catalysis and material science (Pařík & Chlupatý, 2014).

Energetic Materials Research

- Research into nitrogen-rich compounds based on imidazole and other azole rings has identified potential applications in gas generators and energetic materials. These studies focus on the synthesis of compounds with high positive heats of formation, indicative of their potential energy content (Srinivas, Ghule, & Muralidharan, 2014).

Ionic Liquids and Catalysis

- Ionic liquids derived from imidazole, such as 4-Imidazol-1-yl-butane-1-sulfonic acid, have been synthesized and shown to possess interesting dual solvent-catalyst properties. These have applications in various chemical reactions, including acetylation, demonstrating their utility in green chemistry and catalysis (Khaligh et al., 2019).

CO2 Capture

- A task-specific ionic liquid incorporating an amine group derived from butyl imidazole has shown efficiency in CO2 capture, highlighting its potential in environmental applications and gas sequestration technologies (Bates et al., 2002).

Antibacterial Activity

- Novel derivatives of imidazole, including those synthesized from 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine, have been evaluated for antibacterial activity. This research underscores the potential of imidazole derivatives in the development of new antibiotics (Prasad, 2021).

Chemosensor Development

- Imidazole derivatives have been investigated for their potential as chemosensors for amines, indicating their utility in chemical detection and analytical applications (Afandi, Purwono, & Haryadi, 2020).

Future Directions

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which include 3-(1h-imidazol-1-yl)butan-1-amine, exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including receptors, enzymes, and other proteins involved in various cellular processes .

Mode of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound interacts with its targets in a manner that modulates their function . This modulation could involve binding to the target, altering its conformation, and influencing its interaction with other molecules .

Biochemical Pathways

Given the wide range of biological activities associated with imidazole derivatives, it is plausible that this compound could influence multiple pathways . These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , suggesting that this compound could have good bioavailability

Result of Action

Given the diverse biological activities of imidazole derivatives, it is likely that this compound could induce a variety of effects at the molecular and cellular levels . These effects could include changes in gene expression, protein function, cellular signaling, and other processes .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it could be relatively resistant to environmental variations

properties

IUPAC Name |

3-imidazol-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZALYDSTDIFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70553174 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93668-14-5 | |

| Record name | 3-(1H-Imidazol-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70553174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

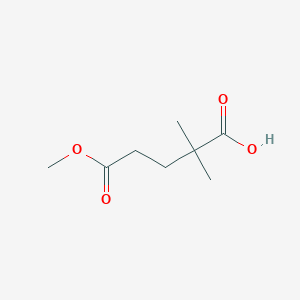

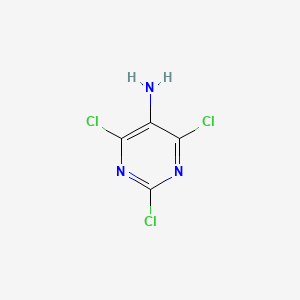

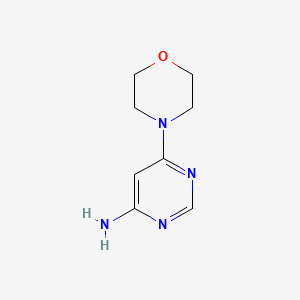

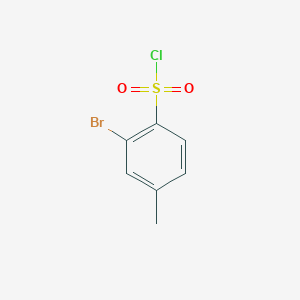

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)